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Compound of Interest

Compound Name: 1-Azidobutane

Cat. No.: B1275071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for 1-azidobutane. The information presented is intended

to support research and development activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of 1-
azidobutane by providing information about the chemical environment of its hydrogen (¹H) and

carbon (¹³C) atoms.

¹H NMR Data
The ¹H NMR spectrum of 1-azidobutane exhibits distinct signals corresponding to the four

different types of protons in the butyl chain. The electron-withdrawing nature of the azide group

causes a downfield shift for the protons on the carbon atom to which it is attached (C1).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b1275071?utm_src=pdf-interest
https://www.benchchem.com/product/b1275071?utm_src=pdf-body
https://www.benchchem.com/product/b1275071?utm_src=pdf-body
https://www.benchchem.com/product/b1275071?utm_src=pdf-body
https://www.benchchem.com/product/b1275071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Chemical Shift (δ) ppm

(approx.)
Multiplicity

H₃C- ~0.9 Triplet

H₃C-CH₂- ~1.4 Multiplet

-CH₂-CH₂-N₃ ~1.6 Multiplet

-CH₂-N₃ ~3.3 Triplet

¹³C NMR Data
The ¹³C NMR spectrum of 1-azidobutane shows four signals, corresponding to the four unique

carbon atoms in the molecule. Similar to the ¹H NMR spectrum, the carbon atom directly

bonded to the azide group (C1) is shifted significantly downfield.

Carbon Assignment Chemical Shift (δ) ppm (approx.)

CH₃- ~14

CH₃-CH₂- ~20

-CH₂-CH₂-N₃ ~29

-CH₂-N₃ ~51

Infrared (IR) Spectroscopy
Infrared spectroscopy is a key technique for identifying the presence of the azide functional

group, which has a strong and characteristic absorption band.

Vibrational Mode
Wavenumber (cm⁻¹)

(approx.)
Intensity

Azide (N₃) Asymmetric Stretch ~2100 Strong, Sharp

C-H Stretch (sp³) 2850-2960 Medium to Strong

CH₂ Bend ~1465 Medium
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The most prominent feature in the IR spectrum of 1-azidobutane is the strong, sharp peak

around 2100 cm⁻¹, which is a definitive indicator of the azide functionality.[1]

Experimental Protocols
While specific experimental parameters can vary between laboratories and instruments, the

following provides a general methodology for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
A sample of 1-azidobutane is typically dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃), to a concentration of approximately 10-50 mg/mL. The use of a deuterated solvent is

necessary to avoid interference from solvent protons in the ¹H NMR spectrum. A small amount

of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for example,

operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. For ¹³C NMR, a

proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each

carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of liquid 1-azidobutane can be obtained using the thin-film method. A drop of

the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates, which are then mounted in the spectrometer. Alternatively, a solution of 1-azidobutane
in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid

sample cell. A background spectrum of the salt plates or the solvent is recorded and subtracted

from the sample spectrum to obtain the final spectrum of the compound. The spectrum is

typically recorded over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-azidobutane.

Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/product/b1275071?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1275071
https://www.benchchem.com/product/b1275071#spectroscopic-data-for-1-azidobutane-nmr-ir
https://www.benchchem.com/product/b1275071#spectroscopic-data-for-1-azidobutane-nmr-ir
https://www.benchchem.com/product/b1275071#spectroscopic-data-for-1-azidobutane-nmr-ir
https://www.benchchem.com/product/b1275071#spectroscopic-data-for-1-azidobutane-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1275071?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

